Compound Description: J147 is a promising drug candidate for Alzheimer's disease.
Relevance: Although structurally distinct from N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, J147 serves as a basis for exploring the structural features and electrostatic potentials of 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazoles, a class of compounds structurally related to the target compound.
Compound Description: This is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative.
Relevance: This compound, along with six other related triazole derivatives, was analyzed for its X-ray structure and compared to J147 to investigate the impact of structural variations on binding affinity and activity in relation to N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide.
Compound Description: This is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative.
Relevance: This compound shares structural similarities with N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, specifically the presence of a 1,4-diaryl-5-substituted-1H-1,2,3-triazole core.
Compound Description: This is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative.
Relevance: This compound is structurally related to N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide by virtue of its 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole core structure.
Compound Description: This compound is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative.
Relevance: Its minimum energy conformation, nearly identical to its X-ray structure, closely resembles one of the seven minima calculated for J147, highlighting the influence of substituent positions on the conformational landscape and potential interactions with biological targets in relation to N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide.
Compound Description: This is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative.
Relevance: This compound belongs to the same chemical class as N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide: 1,4-diaryl-5-substituted-1H-1,2,3-triazoles.
Compound Description: This is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative.
Relevance: This compound shares the core 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole structure with N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide.
Compound Description: This is a 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole derivative.
Relevance: This compound is another example within the 1,4-diaryl-5-trifluoromethyl-1H-1,2,3-triazole class relevant to the structural exploration connected to N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide.
Compound Description: SR141716A is a potent and selective CB1 cannabinoid receptor antagonist. It exhibits nanomolar affinity for both rat brain and human CB1 receptors and displays a long duration of action in vivo.
Relevance: SR141716A, although belonging to the pyrazole class, serves as a structural starting point for developing compounds like N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide that target similar biological pathways or receptors. Its well-characterized pharmacological profile aids in understanding structure-activity relationships for related compounds.
Compound Description: VCHSR is a structural analog of SR141716A, lacking the hydrogen bonding potential at the C3 position. It acts as a neutral antagonist at the CB1 receptor.
Relevance: VCHSR's structural similarity to SR141716A and its contrasting activity as a neutral antagonist provide insights into the specific structural features that contribute to the inverse agonism observed in SR141716A, thereby aiding in the design and development of related compounds like N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide with tailored pharmacological profiles.
Compound Description: SR147778 is a highly potent, selective, and orally active CB1 receptor antagonist. It exhibits nanomolar affinity for both rat brain and human CB1 receptors but has low affinity for CB2 receptors. SR147778 antagonizes the effects of cannabinoid agonists in various in vitro and in vivo models.
Relevance: Despite being a pyrazole derivative, SR147778's exploration of structure-activity relationships within the context of cannabinoid receptor antagonism informs the development of compounds like N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, which might interact with similar biological targets.
Compound Description: [18F]NIDA-42033 is a radiolabeled compound designed as a potential PET radiotracer for studying CB1 cannabinoid receptors in the brain.
Relevance: The synthesis of [18F]NIDA-42033, a pyrazole derivative, highlights the interest in developing radiolabeled ligands for imaging CB1 receptors, a target also relevant to the development of N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide.
Compound Description: This pyrazole derivative shows high affinity and selectivity for CB1 receptors.
Relevance: The development of 9n, despite belonging to the pyrazole class, underscores the ongoing search for potent and selective CB1 ligands, a research area potentially overlapping with the development of N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide.
Compound Description: This compound is a building block for the synthesis of more complex 1,2,3-triazole derivatives.
Relevance: This compound shares a common structural motif with N-[2-(4-chlorophenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, particularly the 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate core, indicating a potential synthetic route or a shared chemical class.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.